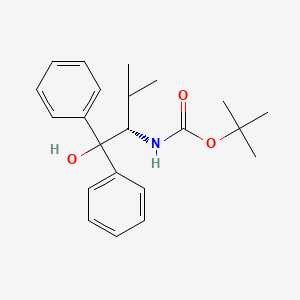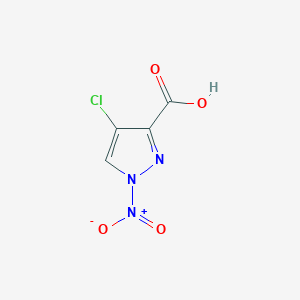![molecular formula C11H15ClN4 B12946082 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction is mild, efficient, and operationally simple, providing a facile access to the desired triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridine compounds .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, triazolopyridine derivatives have been studied for their potential as kinase inhibitors, which are important in cancer treatment . Additionally, these compounds have shown antibacterial activity, making them potential candidates for the development of new antimicrobial agents . In the field of chemistry, triazolopyridine derivatives are used as ligands in coordination chemistry, forming complexes with various metal ions .
Mecanismo De Acción
The mechanism of action of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some triazolopyridine derivatives have been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar triazolopyridine core structure but differ in their substituents and specific biological activities. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied as potential c-Met kinase inhibitors with promising antiproliferative activities . The uniqueness of this compound lies in its specific piperidyl substitution, which may confer distinct biological properties and applications.
Propiedades
Fórmula molecular |
C11H15ClN4 |
|---|---|
Peso molecular |
238.72 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;/h1-3,8-9,12H,4-7H2;1H |
Clave InChI |
BKHRANYMLUGPAH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NN=C3N2C=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)




![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)







